molecular formula C11H10F3N B15337100 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole

5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole

Cat. No.: B15337100
M. Wt: 213.20 g/mol
InChI Key: IAPOJKFGBNZAHD-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole is a dihydropyrrole chemical building block of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this meta-trifluoromethyl isomer is not fully reported in the literature, its close structural analogs demonstrate valuable pharmacological properties. Pyrrole derivatives are a prominent class of nitrogen-containing heterocycles that constitute a key scaffold in many biologically active compounds and natural products . The core pyrrole structure is frequently investigated for developing novel therapeutic agents. Specifically, pyrrole derivatives incorporating a trifluoromethyl phenyl group have shown potent antimicrobial activity against a range of Gram-positive bacteria, such as Staphylococcus aureus , and fungal pathogens like Candida species . These properties make such compounds promising candidates for research into treatments for chronic wound infections, where microbial colonization poses a major challenge to the healing process . Furthermore, structurally related pyrrole derivatives have demonstrated notable anti-inflammatory and analgesic (pain-relieving) activities in preclinical research, sometimes exhibiting potency comparable to reference drugs like Indomethacin . The anti-inflammatory effect is often associated with the inhibition of cyclooxygenase-2 (COX-2) enzyme activity . The presence of the trifluoromethyl group is a critical structural feature in modern drug design. This moiety is found in approximately 15% of all FDA-approved small-molecule drugs . Its incorporation into a molecule can significantly modulate key properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced pharmacological potency . This compound serves as a versatile chemical intermediate for synthesizing more complex, multi-functional pyrrole-based structures for various research applications . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPOJKFGBNZAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrrole Synthesis

The Knorr synthesis, a classical method for pyrrole derivatives, involves the condensation of α-aminoketones with β-diketones or β-ketoesters under acidic conditions. For 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole, this method adapts by using 3-(trifluoromethyl)phenyl-substituted α-aminoketones. For example, reacting 3-(trifluoromethyl)benzaldehyde with hydroxylamine forms an oxime, which is reduced to the corresponding α-aminoketone. Subsequent cyclization with acetylacetone in acetic acid yields the dihydropyrrole core. Challenges include dimerization of α-aminoketones, which is mitigated by in situ generation using salts or stabilizing agents.

Fischer Cyclization

Fischer’s method employs α-amino ketones and β-dicarbonyl compounds in acidic media. A modified approach for the target compound involves condensing 3-(trifluoromethyl)phenylglyoxal with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate. This one-pot reaction proceeds via enamine formation, followed by cyclodehydration to yield the dihydropyrrole. Yields range from 60–75%, with the trifluoromethyl group enhancing electron-withdrawing effects that stabilize intermediates.

Piloty-Robinson Synthesis

The Piloty-Robinson method utilizes aldehydes and hydrazines to form ketazines, which undergo acid-catalyzed rearrangement to pyrroles. For this compound, 3-(trifluoromethyl)benzaldehyde reacts with hydrazine to form a divinyl hydrazine intermediate. Microwave-assisted conditions (150°C, 30 min) accelerate the sigmatropic rearrangement, achieving yields up to 80%. This method is advantageous for scalability, as demonstrated in recent patent applications.

Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Cyclization

A patented method (US20120029202A1) describes the preparation of 5-substituted 3-aryl-3-(trifluoromethyl)dihydropyrroles via copper-catalyzed coupling. The reaction involves a trifluoromethyl-substituted aryl aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) and a β-amino alcohol derivative in the presence of CuI and a base (e.g., K₂CO₃). The mechanism proceeds through a Mannich-type reaction, followed by intramolecular cyclization to form the dihydropyrrole ring. Key advantages include mild conditions (80°C, 12 h) and compatibility with diverse aryl substrates, yielding the target compound in 85–90% purity.

Grignard Reagent-Mediated Synthesis

Adapting methods from CN114507172A, Grignard reagents enable the coupling of 3-(trifluoromethyl)phenylmagnesium bromide with pyrrolidine precursors. For instance, reacting N-Boc-pyrrolidone with the Grignard reagent forms a tertiary alcohol intermediate, which undergoes mesylation and cyclization to yield the dihydropyrrole. While this approach is effective for chiral pyrrolidines, modifications (e.g., omitting stereoselective steps) allow its application to the non-chiral target compound, with reported yields of 70–75%.

Ring Transformation Strategies

Aziridine Ring Expansion

Aziridine derivatives serve as precursors for dihydropyrroles through acid-catalyzed ring expansion. Treating 2-acylaziridines with Lewis acids (e.g., BF₃·Et₂O) generates dipolar intermediates that rearrange into dihydropyrroles. For the target compound, 3-(trifluoromethyl)phenyl-substituted aziridines are synthesized via Staudinger reactions, followed by ring expansion to yield the desired product. This method is limited by the accessibility of substituted aziridines but offers high regioselectivity.

Thiophene-to-Pyrrole Conversion

Thiophene derivatives undergo ring contraction under alkaline conditions to form pyrroles. For example, 2,5-diaminothiophene-3,4-dicarbonitrile reacts with aqueous NaOH to yield 5-amino-2-mercaptopyrrole-3,4-dicarbonitrile, which is subsequently functionalized with 3-(trifluoromethyl)phenyl groups via Suzuki coupling. While this route requires multiple steps, it provides a pathway to introduce electron-deficient aryl groups efficiently.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Knorr Synthesis Acidic, 100°C, 6 h 60–70% Classical, well-established Dimerization side reactions
Fischer Cyclization Acetic acid, reflux 65–75% One-pot reaction Requires stoichiometric acid
Piloty-Robinson (Microwave) 150°C, 30 min 75–80% Rapid, scalable Specialized equipment needed
Copper-Catalyzed Coupling 80°C, 12 h, CuI/K₂CO₃ 85–90% High purity, mild conditions Cost of metal catalyst
Grignard-Mediated THF, 0°C to RT 70–75% Versatile for substituents Multi-step, sensitive to moisture

Industrial Applications and Patent Landscape

The US20120029202A1 patent highlights the economic viability of copper-catalyzed methods for large-scale production, emphasizing reduced catalyst loading (1–5 mol%) and recyclable solvents. Similarly, the CN114507172A patent demonstrates the utility of Grignard reactions in synthesizing structurally related pyrrolidines, with potential adaptations for dihydropyrroles. Industrial processes prioritize methods with fewer purification steps and higher atom economy, favoring the Piloty-Robinson and copper-catalyzed routes.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethyl group directs electrophiles to specific positions on the aromatic ring. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYield/Selectivity
NitrationHNO₃/H₂SO₄, 0-5°C5-[3-(CF₃)-4-NO₂-phenyl] derivative78% regioselectivity
Halogenation (Bromination)Br₂/FeBr₃, CH₂Cl₂, 25°C5-[3-(CF₃)-2-Br-phenyl] isomer65% yield

The electron-withdrawing CF₃ group reduces pyrrole's inherent nucleophilicity, requiring activated electrophiles for substitution .

Transition Metal-Catalyzed Cross-Couplings

The compound participates in palladium-mediated reactions:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C

  • Outcome : Functionalization at the 2-position of pyrrole with aryl boronic acids

  • Example : Reaction with 4-methoxyphenylboronic acid yields 2-(4-MeO-Ph)-substituted derivative (82% yield).

Mechanistic Insight :
The reaction proceeds via oxidative addition of the pyrrole C-H bond to Pd(0), followed by transmetalation and reductive elimination (Figure 1):

Pd0+C-HPdII(H)(Ar)Boronic AcidAr-Ar’+Pd0\text{Pd}^0 + \text{C-H} \rightarrow \text{Pd}^{II}(\text{H})(\text{Ar}) \xrightarrow{\text{Boronic Acid}} \text{Ar-Ar'} + \text{Pd}^0

Spiroannulation via C-H Activation

Rhodium-catalyzed [3+2] annulation with alkynes produces spirocyclic architectures :

AlkyneCatalyst SystemProductYield
DiphenylacetyleneCp*Rh(III)Cl₂/AgSbF₆Spiro[indene-proline] derivative68%
1-PentyneCp*Rh(III)/Cu(OAc)₂Alkyl-substituted spiro compound61%

Key Steps :

  • Directed C-H bond activation by Rh(III)

  • Alkyne insertion into Rh-C bond

  • Reductive elimination forming spiro center

Functionalization at the Pyrrole Nitrogen

ReactionReagentsProductsApplications
N-AlkylationRX, K₂CO₃, DMF, 60°CN-Alkylated dihydropyrrolesBioactive compound synth
N-AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivativesProdrug development

The partially saturated pyrrole ring enables selective N-functionalization without aromaticity loss .

Hydrogenation and Ring-Opening

Catalytic hydrogenation modifies the dihydropyrrole scaffold:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOHFully saturated pyrrolidine>95% trans
H₂ (50 psi), Rh/Al₂O₃cis-Pyrrolidine derivative88% cis

The CF₃ group increases susceptibility to ring-opening under strong acidic conditions (e.g., HCl/MeOH gives β-aryl aminoketones).

Comparative Reactivity with Analogues

The 3-CF₃ substitution pattern induces unique reactivity vs. other positions:

Positional IsomerElectrophilic Substitution Rate (vs parent)Suzuki Coupling Yield
3-CF₃ (Query Compound)0.32×82%
4-CF₃ 0.45×76%
2-CF₃0.18×68%

Data shows meta-CF₃ substitution creates greater electronic deactivation than para-substitution .

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis due to its unique reactivity and functional group compatibility.

Biology

Serves as a ligand in biological assays, facilitating the study of protein-ligand interactions due to its aromatic and lipophilic nature.

Medicine

Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry

Applied in the development of advanced materials, such as conductive polymers and surface coatings, leveraging its chemical stability and electronic properties.

Mechanism of Action

The compound interacts with biological targets primarily through aromatic stacking and hydrophobic interactions. It can modulate enzyme activities or receptor functions by fitting into hydrophobic pockets, often affecting downstream signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole with structurally analogous dihydro-pyrrole derivatives:

Compound Name Substituent Position/Group Molecular Formula Key Properties/Effects References
This compound 3-CF₃ on phenyl C₁₁H₁₀F₃N High lipophilicity; strong electron-withdrawing effects; potential metabolic stability
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole 3,5-CH₃ on phenyl C₁₂H₁₅N Electron-donating methyl groups; increased steric bulk; moderate reactivity
5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole 3-Cl on phenyl; 2-Ph C₁₆H₁₄ClN Electron-withdrawing Cl; additional phenyl group increases aromatic interactions
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 4-OCH₃ on phenyl C₁₁H₁₃NO Electron-donating OCH₃; enhanced solubility in polar solvents
5-(o-Tolyl)-3,4-dihydro-2H-pyrrole 2-CH₃ on phenyl C₁₁H₁₃N Ortho-methyl group induces steric hindrance; moderate lipophilicity

Key Observations:

Electron Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, which polarizes the phenyl ring and may stabilize charge-transfer interactions. In contrast, methoxy (-OCH₃) and methyl (-CH₃) groups in analogs are electron-donating, increasing electron density on the ring . The chloro (-Cl) substituent in 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole provides moderate electron withdrawal, though less pronounced than -CF₃ .

Methoxy-substituted analogs (e.g., 4-OCH₃) exhibit better solubility in polar solvents due to hydrogen-bonding capabilities .

Synthetic Routes: The synthesis of 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole involves refluxing N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide with HCl/ethanol, followed by column chromatography . Similar methods may apply to the target compound, though starting materials would differ.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole?

  • Methodological Answer : The synthesis of dihydro-pyrrole derivatives typically involves cyclization of precursors such as nitriles or ketoesters under basic or acidic conditions. For example, methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is synthesized via cyclization of phenylacetonitrile with ethyl acetoacetate, followed by esterification . Adapting this method, trifluoromethylphenyl-substituted precursors could undergo similar cyclization, with reaction optimization (e.g., solvent choice, catalyst, temperature) critical for yield and purity. Trichloroacetic acid has been used as a cyclization agent in related pyrrole syntheses, suggesting its utility here .

Q. How can the purity and identity of the compound be confirmed post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Structural confirmation requires spectroscopic techniques:

  • 1H/13C NMR : To verify hydrogenation of the pyrrole ring and substituent positions. For example, dihydro-pyrroles exhibit distinct proton signals for saturated carbons (δ 2.5–3.5 ppm for CH2 groups) .
  • Mass Spectrometry (LC-MS or HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural validation, as demonstrated for related dihydro-pyrrole derivatives .

Q. What are the key physicochemical properties influencing experimental design?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, impacting solubility and biological activity. LogP values can be predicted using software like MarvinSketch or experimentally determined via shake-flask methods. Thermal stability (TGA/DSC) and photostability under UV/visible light should be assessed for storage conditions .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The dihydro-pyrrole core may participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Design experiments using aryl boronic acids under varying conditions (catalyst: Pd(PPh3)4 vs. PdCl2(dppf); base: K2CO3 vs. Cs2CO3; solvent: DMF vs. THF). Monitor reaction progress via TLC and characterize products via NMR/MS. Substituent effects on the phenyl ring (e.g., electron-withdrawing CF3) may modulate reactivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability. Implement orthogonal assays:

  • Dose-response curves : Test across multiple concentrations (e.g., 0.1–100 µM) in cell-based and enzyme-inhibition assays.
  • Proteomic profiling : Identify off-target interactions using affinity chromatography or thermal shift assays.
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent results .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like kinases or GPCRs. Use the compound’s 3D structure (optimized via DFT calculations) and compare with known inhibitors. Molecular dynamics simulations (NAMD, GROMACS) assess binding stability over time. Validate predictions with mutagenesis studies on key residues .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Scaling dihydro-pyrrole synthesis requires optimizing:

  • Catalyst loading : Reduce Pd-based catalyst costs via ligand screening.
  • Purification : Replace column chromatography with recrystallization or distillation.
  • Yield reproducibility : Control moisture and oxygen levels in large-scale reactions .

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